molecular formula C6H8Cl2N2O B1524295 4-Aminonicotinaldehyde dihydrochloride CAS No. 927891-97-2

4-Aminonicotinaldehyde dihydrochloride

Cat. No. B1524295
CAS RN: 927891-97-2
M. Wt: 195.04 g/mol
InChI Key: LBYBDQWKNONIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminonicotinaldehyde dihydrochloride is a chemical compound with the molecular formula C6H8Cl2N2O . It has an average mass of 195.046 Da and a monoisotopic mass of 194.001373 Da .

Scientific Research Applications

Synthesis of Metal Complexes

4-Aminonicotinaldehyde dihydrochloride can be used in the synthesis of metal complexes. For instance, it has been used to synthesize complexes of Ni(II), Pd(II), Co(II), and Cu(II) using various analytical and spectroscopic techniques .

Anticancer Activity

The metal complexes synthesized using 4-Aminonicotinaldehyde dihydrochloride have shown promising anticancer activity. For example, the [Ni(ANA) 2Cl 2] complex showed good activity against HeLa and MCF-7, the [Pd(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes against HeLa, and the [Co(ANA) 2Cl 2] complex against MCF-7 .

Antimicrobial Activity

The metal complexes of 4-Aminonicotinaldehyde dihydrochloride have also demonstrated potent antimicrobial activity. The [Co(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes were found to be potent antibacterial and antifungal agents .

Antioxidant Activity

These metal complexes have also been investigated for their antioxidant activity through DPPH radical assay. It was found that all the complexes have good radical scavenging capability .

Molecular Docking Studies

Molecular docking studies were carried out for all the metal complexes against EGFR as a target protein using Autodock. The results strongly correlated with the anticancer activity .

Building Blocks for Pharmaceutically Relevant Compounds

Historically, o-aminoaldehydes, a class of ligands to which 4-Aminonicotinaldehyde dihydrochloride belongs, have often been employed as important building blocks for several pharmaceutically relevant compounds like naphthyridine derivatives (for osteoporosis), plant-antitumor agents (camptothecin analogues), and antihistamine and pain-relieving agents (mGlu5 receptor antagonist) .

Safety And Hazards

The safety data sheet for 4-Aminonicotinaldehyde dihydrochloride indicates that it is intended for research and development use only, under the supervision of a technically qualified individual . Further safety and hazard information should be available in the material safety data sheet provided by the manufacturer.

properties

IUPAC Name

4-aminopyridine-3-carbaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYBDQWKNONIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679362
Record name 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminonicotinaldehyde dihydrochloride

CAS RN

927891-97-2
Record name 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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